1-butoxy-4-phenylphthalazine
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Overview
Description
1-Butoxy-4-phenylphthalazine is a heterocyclic organic compound belonging to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties The structure of this compound consists of a phthalazine core with a butoxy group at the first position and a phenyl group at the fourth position
Preparation Methods
The synthesis of 1-butoxy-4-phenylphthalazine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as pyridine and catalysts to facilitate the substitution reactions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-Butoxy-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The butoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazines.
Scientific Research Applications
1-Butoxy-4-phenylphthalazine has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 1-butoxy-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, leading to anti-inflammatory and antiproliferative effects . The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
1-Butoxy-4-phenylphthalazine can be compared with other phthalazine derivatives such as:
Azelastin: An antihistamine used for the treatment of allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phthalazine derivatives.
Properties
IUPAC Name |
1-butoxy-4-phenylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-13-21-18-16-12-8-7-11-15(16)17(19-20-18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIJSPCJXRNIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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